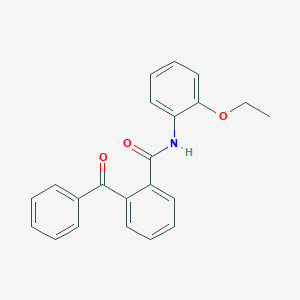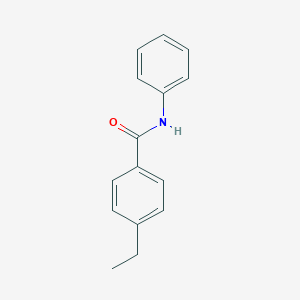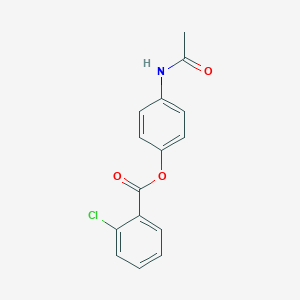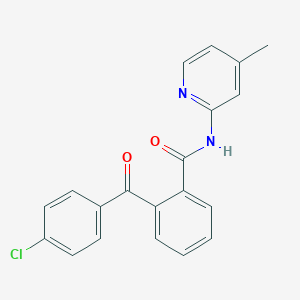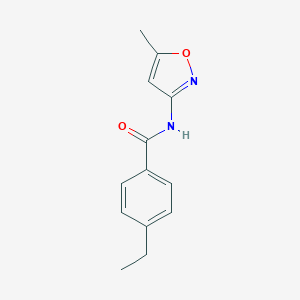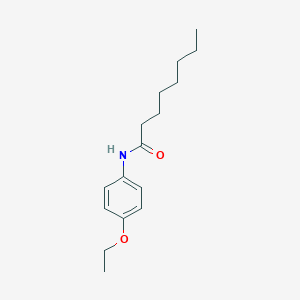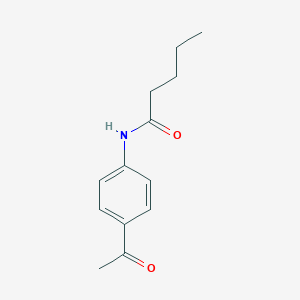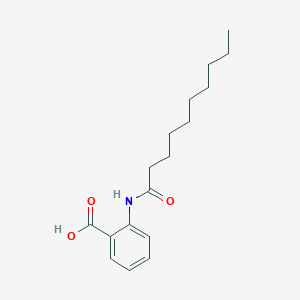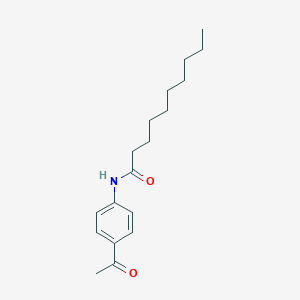
4-chloro-N-(2-phenoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-phenoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Phthalylsulfathiazole and has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions. In
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-phenoxyphenyl)benzamide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes and proteins in the target organism or cell. This inhibition can lead to the disruption of essential cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-(2-phenoxyphenyl)benzamide can have significant biochemical and physiological effects on the target organism or cell. These effects can include the inhibition of cell growth and division, the disruption of DNA synthesis and repair, and the induction of apoptosis. However, the exact effects of this compound can vary depending on the target organism or cell type.
Advantages and Limitations for Lab Experiments
4-chloro-N-(2-phenoxyphenyl)benzamide has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability, which makes it ideal for use in various experiments. However, one of the main limitations is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-chloro-N-(2-phenoxyphenyl)benzamide. One of the main directions is the further investigation of its potential as an anticancer agent, antifungal agent, and antibacterial agent. Another direction is the investigation of its potential as a pesticide and herbicide. Furthermore, there is a need for further studies on the mechanism of action of this compound and its potential side effects on non-target organisms.
Synthesis Methods
The synthesis of 4-chloro-N-(2-phenoxyphenyl)benzamide involves the reaction between phthalic anhydride and 2-aminothiophenol in the presence of sulfuric acid. The obtained product is then further reacted with 2-bromoanisole in the presence of potassium carbonate to yield the final product. This synthesis method has been extensively studied and optimized for better yields and purity.
Scientific Research Applications
4-chloro-N-(2-phenoxyphenyl)benzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its potential as an anticancer agent, antifungal agent, and antibacterial agent. In agriculture, this compound has been studied for its potential as a pesticide and herbicide. In material science, this compound has been studied for its potential as a polymer modifier.
properties
Molecular Formula |
C19H14ClNO2 |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
4-chloro-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H14ClNO2/c20-15-12-10-14(11-13-15)19(22)21-17-8-4-5-9-18(17)23-16-6-2-1-3-7-16/h1-13H,(H,21,22) |
InChI Key |
FJTSXFOOZZVHSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




